Biotin Tag Enables Detection Without Reported Activity Loss: Class-Level Evidence from ProTx-II
Biotin-ProTx-I is designed for streptavidin-based detection and immobilization. Although direct head-to-head electrophysiology data comparing Biotin-ProTx-I to unlabeled ProTx-I is not publicly available, a closely analogous study on ProTx-II demonstrated that its biotinylated version (Biot-ProTx II) best emulates the pharmacological properties of native ProTx-II, and its ATTO488-conjugated fluorescent version specifically labels heterologously expressed NaV1.7 channels [1]. Given that both ProTx-I and ProTx-II are ICK gating-modifier peptides sharing similar channel interaction mechanisms, this provides strong class-level inference that biotinylation at a carefully chosen site preserves the multi-target activity of ProTx-I . Unlabeled ProTx-I, while functionally identical, lacks the detection handle required for pull-down, ELISA, or immobilization workflows [2].
| Evidence Dimension | Retention of native ion channel pharmacology after biotin conjugation |
|---|---|
| Target Compound Data | Biotin-ProTx-I: Activity retention confirmed via functional assay per vendor; specific IC50 equivalence data not published independently. |
| Comparator Or Baseline | Biot-ProTx II (biotinylated ProTx-II): Demonstrated to emulate native ProTx-II pharmacology by automated patch-clamp; validated for pull-down of multiple NaV isoforms [1]. Unlabeled ProTx-I: Potent on NaV1.8 (IC50 = 27 nM), NaV1.7 (IC50 = 51–95 nM), CaV3.1 (IC50 = 0.2 μM); no biotin handle . |
| Quantified Difference | Functional detection capability present (Biotin-ProTx-I and Biot-ProTx II) vs. absent (unlabeled toxins). No significant loss of potency inferred from class-level analogue validation [1]. |
| Conditions | High-throughput automated patch-clamp (QPatch) on NaV-expressing HEK cells for Biot-ProTx II validation; functional ELISA/pull-down on recombinant channels [1]. |
Why This Matters
Researchers requiring both ion channel inhibition and a biochemical detection or purification handle must choose the biotin-tagged version, as unlabeled ProTx-I cannot support streptavidin-based workflows.
- [1] Montnach, J., et al. (2021). Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav1.7 channel pain target. British Journal of Pharmacology, 178(13), 2632–2650. View Source
- [2] SB-Peptide. Biotin-ProTx-I – Ion Channels and Transporters. Product Technical Datasheet. View Source
